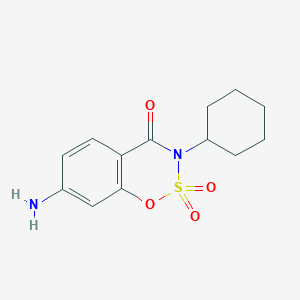![molecular formula C15H9BrN4O B7431251 5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7431251.png)
5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was initially developed as a kinase inhibitor, which means it has the ability to block the activity of certain enzymes that are involved in cell signaling pathways. This property makes BAY 43-9006 a promising candidate for the treatment of various types of cancer and other diseases.
Wirkmechanismus
The mechanism of action of 5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile 43-9006 involves its ability to inhibit the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2. These kinases are involved in cell signaling pathways that regulate cell growth, proliferation, and angiogenesis. By blocking the activity of these kinases, 5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile 43-9006 can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile 43-9006 has several biochemical and physiological effects that are relevant to its potential therapeutic applications. Studies have shown that it can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). It has also been shown to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile 43-9006 for lab experiments is its specificity for certain kinases. This allows researchers to study the effects of inhibiting specific signaling pathways in cells. However, one limitation is that it can have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile 43-9006. One area of interest is its use in combination with other drugs for the treatment of cancer. Another area of research is the development of more specific kinase inhibitors that can target specific signaling pathways in cells. Finally, there is also interest in studying the potential therapeutic applications of 5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile 43-9006 in other fields of medicine, such as inflammatory diseases and autoimmune disorders.
Synthesemethoden
The synthesis of 5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile 43-9006 involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-aminopyridine with 2-bromo-4-methylbenzonitrile to form 2-bromo-4-methyl-6-(pyridin-2-ylamino)pyridine. This intermediate is then reacted with 3-(1,2-oxazol-3-yl)aniline in the presence of a palladium catalyst to form the final product, 5-bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile.
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile 43-9006 has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is its use in the treatment of cancer. Studies have shown that 5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile 43-9006 can inhibit the activity of several kinases that are involved in the growth and proliferation of cancer cells. This makes it a potential candidate for the treatment of several types of cancer, including liver, kidney, and thyroid cancer.
Eigenschaften
IUPAC Name |
5-bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN4O/c16-13-6-10(8-17)9-18-15(13)19-12-3-1-2-11(7-12)14-4-5-21-20-14/h1-7,9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKJRTHTSVJTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=C(C=N2)C#N)Br)C3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide](/img/structure/B7431179.png)


![tert-butyl N-[(2,2-dioxo-3H-1,2lambda6,3-benzoxathiazol-6-yl)methyl]carbamate](/img/structure/B7431189.png)
![3-[(4-Methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane](/img/structure/B7431215.png)
![5-Bromo-6-[4-(2-hydroxyethoxy)anilino]pyridine-3-carbonitrile](/img/structure/B7431222.png)
![4-methyl-2-oxo-N-[3-(1,2,4-triazol-4-yl)phenyl]-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxamide](/img/structure/B7431228.png)
![2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B7431231.png)
![5-[[6-(5-Chlorothiophen-2-yl)pyridazin-3-yl]amino]-1,3-dimethylbenzimidazol-2-one](/img/structure/B7431241.png)
![2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7431253.png)
![N-propan-2-yl-4-[[2-(1,2,4-triazol-1-yl)phenyl]methylamino]benzenesulfonamide](/img/structure/B7431260.png)


![N-[(2S)-1-[(5-chloro-2-methoxypyrimidin-4-yl)amino]propan-2-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7431274.png)